molecular formula C10H9ClF4N2 B2676049 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1909306-15-5

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2676049
CAS No.: 1909306-15-5
M. Wt: 268.64
InChI Key: HGPLEOJWTALNNX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated ethylamine derivative featuring a 4-fluoroindole substituent. The trifluoromethyl group and aromatic fluorine atoms enhance its metabolic stability and influence its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLEOJWTALNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluoroindole with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as crystallization and recrystallization to obtain the hydrochloride salt in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride lie in:

  • Drug Development : The compound is being investigated for its potential as an inhibitor of specific biological targets, particularly in neuropharmacology. Its structural features suggest it may interact with neurotransmitter receptors, which could lead to antidepressant effects and other neuropharmacological properties.

Research indicates that this compound modulates neurotransmitter receptors, which are crucial for various neurological functions. Studies have shown its potential to exhibit antidepressant-like effects in animal models, suggesting its applicability in treating mood disorders.

Neuropharmacological Studies

Recent studies have focused on the interaction of this compound with serotonin receptors. For instance:

  • Serotonin Receptor Modulation : Research has demonstrated that this compound can act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts and potentially alleviating symptoms of depression .
  • Antidepressant Effects : In preclinical trials, the compound showed significant promise in reducing depressive behaviors in rodent models when administered at specific dosages over defined periods.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The indole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Trifluoroethylamine backbone : Enhances electron-withdrawing effects and metabolic resistance.
  • 4-Fluoroindole moiety : Modulates electronic properties and receptor interactions compared to other indole derivatives.

Comparative Analysis of Analogues

The table below summarizes critical differences between the target compound and structurally related molecules:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride Likely ~C₁₁H₁₀ClF₄N₂ (estimated) -CF₃, 4-F-indole ~275–285 (estimated) Potential CNS activity due to indole and fluorinated motifs; solubility influenced by fluorine
2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride C₈H₁₀ClF₂N 4-F-indole, -CH₂NH₂ 193.63 Simpler structure; likely lower metabolic stability compared to trifluoro derivatives
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₀H₁₁ClF₂N₂ 5,6-diF-indole, -CH₂NH₂ 232.66 Increased fluorine content may improve receptor binding affinity
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₂H₁₇ClN₂O 4-OEt-indole, -CH₂NH₂ 240.73 Ethoxy group enhances lipophilicity; potential pharmacokinetic differences
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride C₈H₇ClF₄N -CF₃, 3-F-phenyl 236.60 Aromatic fluorine and trifluoromethyl group influence stereoselective receptor interactions
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride C₉H₁₀ClF₃NO -CF₃, 4-OMe-phenyl 257.63 Methoxy group increases electron density, altering solubility and binding profiles

Pharmacological and Physicochemical Insights

  • Receptor Binding : Indole derivatives (e.g., ) often target serotonin or dopamine receptors. The trifluoromethyl group in the target compound may enhance selectivity for G protein-coupled receptors (GPCRs) .
  • 19) .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, as demonstrated in related compounds () .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12ClF2N3
  • Molecular Weight : 229.67 g/mol
  • CAS Number : 1159822-98-6

The compound's biological activity primarily stems from its interaction with various biological targets, including enzymes and receptors. Studies have shown that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's binding affinity and efficacy in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition mechanism appears to be competitive, with a slow onset of action that leads to prolonged effects on enzyme activity.

Enzyme Inhibition Type IC50 (nM) Reference
AcetylcholinesteraseCompetitive20

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties against various bacterial strains. The compound's fluorinated structure contributes to its ability to disrupt bacterial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli50 µg/mL
S. aureus30 µg/mL

Study on AChE Inhibition

A recent study focused on the kinetic properties of the compound as an AChE inhibitor. Using Ellman's method, the research revealed that the compound binds to the enzyme's active site, leading to a slow-binding inhibition characterized by a significant delay before reaching steady-state inhibition levels.

"The slow onset of inhibition suggests that the compound may act as a transition state analog, potentially offering prolonged pharmacological effects" .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

"The unique fluorinated structure enhances membrane permeability, making it effective against resistant strains" .

Q & A

Q. How can isotopic labeling (e.g., 19F NMR) track the compound’s cellular uptake?

  • Methodology :
  • Synthesis of 19F-Labeled Analog : Replace trifluoroethyl group with CF3-13C/19F. Treat cells (e.g., HeLa) and acquire 19F NMR spectra to quantify intracellular accumulation .

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